molecular formula C13H19IO8 B1633283 [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate CAS No. 7511-38-8

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate

Cat. No.: B1633283
CAS No.: 7511-38-8
M. Wt: 430.19 g/mol
InChI Key: WKINNAVZJINYDX-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, iodomethyl, and methoxy groups.

Preparation Methods

The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves several steps, typically starting with the appropriate oxan precursor. The synthetic route generally includes:

    Acetylation: Introduction of acetoxy groups through acetylation reactions.

    Iodomethylation: Incorporation of the iodomethyl group using reagents like iodomethane.

    Methoxylation: Addition of the methoxy group using methanol in the presence of a catalyst.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deiodinated products.

    Hydrolysis: The acetoxy groups can be hydrolyzed to form hydroxyl derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its therapeutic potential, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The acetoxy and iodomethyl groups are particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can lead to modifications in molecular structures, influencing biological activities and therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate stands out due to its unique combination of functional groups. Similar compounds include:

    [4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    [4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate: Contains a chloromethyl group instead of an iodomethyl group.

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the halogen substituent.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINNAVZJINYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285894
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-38-8, 6304-96-7
Record name NSC51248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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